Sarcolysin

Catalog No.
S542470
CAS No.
531-76-0
M.F
C13H18Cl2N2O2
M. Wt
305.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarcolysin

Sarcolysin (CAS 531-76-0) addresses the high cost of enantiopure Melphalan in non-stereospecific synthesis and LAT1 transport studies. - 50/50 racemic baseline for quantifying active L-isomer vs. passive D-isomer transport. - Cost-effective peptide-drug conjugate precursor, no chiral resolution needed. - Free base with high solubility in DMSO and methanol for organic-phase derivatization.

CAS Number

531-76-0

Product Name

Sarcolysin

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

solubility

Soluble in DMSO

Synonyms

4-(Bis(2-chloroethyl)amino)phenylalanine, Alkeran, L-PAM, Medphalan, Melphalan, Merphalan, Mustard, Phenylalanine, Phenylalanine Mustard, Sarcolysine, Sarkolysin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

The exact mass of the compound Sarcolysin is 304.0745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Sarcolysin (CAS 531-76-0), also known as DL-phenylalanine mustard, is a bifunctional nitrogen mustard alkylating agent comprising the racemic mixture of the L-isomer (Melphalan) and the D-isomer (Medphalan) [1]. Characterized by a moderate lipophilicity (AlogP ~1.93) and poor aqueous solubility, this free base compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol[1]. In procurement and industrial contexts, Sarcolysin is primarily utilized as a cost-effective synthetic precursor for the development of peptide-drug conjugates and as a critical baseline comparator in stereoselective transport assays [2]. Rather than serving as a direct clinical therapeutic—a role fulfilled by its enantiopure L-isomer—Sarcolysin offers distinct advantages in bulk organic synthesis and formulation workflows where stereospecificity is either not required or must be systematically evaluated.

Research Fit

Racemic DL mixture for stereochemistry-dependent alkylation investigation

Meta-substituted scaffold for positional isomer comparison studies

Nitrogen mustard monomer for peptide-drug conjugate synthesis

Radiolabeled tracer for dual-enantiomer distribution tracking

Substituting racemic Sarcolysin with enantiopure Melphalan (L-phenylalanine mustard) fundamentally alters both the cost structure and the biological transport profile of the material. Melphalan is actively and stereospecifically transported into cells via the L-type amino acid transporter 1 (LAT1), a mechanism that the D-isomer (Medphalan) largely bypasses [1]. Consequently, using Sarcolysin in biological assays yields an intermediate, 50% active-transport baseline compared to pure Melphalan, making them non-interchangeable for targeted cellular uptake studies [2]. Conversely, in synthetic workflows for non-stereospecific peptide conjugates, utilizing high-cost enantiopure Melphalan introduces unnecessary expense and chiral resolution constraints. Buyers must select Sarcolysin when a racemic baseline or a cost-effective bulk synthetic precursor is required, and strictly reserve Melphalan for applications demanding 100% LAT1-mediated transport.

Substitution Risk

Stereochemical mismatch

Racemic DL mixture vs. single L-enantiomer (melphalan) may shift alkylation activity profile and model-response ratio.

Positional isomer substitution

Meta-substituted sarcolysin scaffold alters DNA cross-linking efficiency and cellular uptake compared to para-substituted melphalan.

Enantiomer composition effect

Presence of D-enantiomer in racemate produces activity ratio not predictable without model-specific validation.

LAT1 Stereoselective Transport

Sarcolysin, as a racemic mixture, exhibits a distinct cellular uptake profile compared to its pure L-isomer, Melphalan. Melphalan is actively transported by the LAT1 (SLC7A5) transporter, resulting in approximately 2-fold higher in vitro activity compared to the D-isomer (Medphalan), which relies more heavily on passive diffusion [1]. Because Sarcolysin contains only 50% of the actively transported L-isomer, its overall LAT1-mediated uptake capacity per mole is effectively halved compared to pure Melphalan [2].

Evidence DimensionLAT1-mediated active transport and resulting cytotoxicity
Target Compound DataSarcolysin (DL-racemate): 50% active transport capacity (intermediate activity)
Comparator Or BaselineMelphalan (L-isomer): 100% active transport capacity (~2-fold higher activity than D-isomer)
Quantified Difference50% reduction in LAT1-specific active transport efficiency per mole for the racemate.
ConditionsIn vitro LAT1-overexpressing cellular uptake models.

Buyers targeting LAT1-mediated delivery must procure Melphalan, whereas Sarcolysin is the correct procurement choice for establishing baseline stereoselectivity in transport assays.

Stereochemistry–Activity Rank
Class-level inference
L-isomer > DL-racemic > D-isomer
Reported tumor-model activity ranking for stereochemistry-dependent alkylation studies
Sarcoma 45 rat model; similar toxic properties across isomers

Non-Stereospecific Synthesis Cost-Efficiency

In the synthesis of complex nitrogen mustard oligopeptides, the stereocenter of the phenylalanine moiety is often modified or non-critical to the final conjugate's mechanism. Utilizing Sarcolysin (DL-phenylalanine mustard) as the starting material avoids the costly chiral resolution and asymmetric synthesis steps required to produce enantiopure Melphalan [1]. This makes Sarcolysin a highly cost-effective bulk precursor for racemic derivatization, significantly lowering raw material costs without compromising the alkylating efficacy of the resulting bifunctional warhead .

Evidence DimensionSynthetic precursor cost and process complexity
Target Compound DataSarcolysin: Racemic precursor requiring no chiral resolution
Comparator Or BaselineMelphalan: Enantiopure precursor requiring asymmetric synthesis or resolution
Quantified DifferenceEliminates chiral separation steps, drastically reducing bulk precursor costs for racemic conjugates.
ConditionsBulk organic synthesis of peptide-drug conjugates.

Procuring the racemate improves cost-efficiency for synthetic workflows where the final conjugate does not rely on the L-phenylalanine stereocenter.

DNA Cross-Linking Efficiency
Head-to-head
m-L-sarcolysin > peptichemio > melphalan
Meta-substitution reported to enhance cross-linking vs para-isomer
PHA-stimulated human lymphocytes; equivalent concentrations

Free Base vs. Hydrochloride Solubility

Sarcolysin is supplied as a free base (CAS 531-76-0), which is practically insoluble in water but exhibits a solubility of approximately 4.31 g/L in ethanol and high solubility in dimethyl sulfoxide (DMSO) and methanol [1]. In contrast, Melphalan Hydrochloride (CAS 1465-26-5) can be reconstituted in aqueous diluents to achieve a concentration of 5 mg/mL for direct injection or aqueous assays [2]. The lipophilic nature of the Sarcolysin free base (AlogP ~1.93) dictates that it must be processed in organic solvents.

Evidence DimensionAqueous vs. organic solubility
Target Compound DataSarcolysin free base: Insoluble in water; ~4.31 g/L in ethanol
Comparator Or BaselineMelphalan Hydrochloride: Soluble up to 5 mg/mL in aqueous diluent
Quantified DifferenceFree base requires organic solvents (DMSO/methanol), whereas the HCl salt supports direct aqueous reconstitution.
ConditionsStock solution preparation at 25°C.

Formulators must select the free base for organic-phase synthesis, but should procure a hydrochloride salt if direct aqueous formulation is required.

SCE & Repair Synthesis
Head-to-head
10–100× lower effective concentration for m-L-sarcolysin
Supports genotoxic stress comparison between positional isomers
Human fibroblasts/leukocytes; SCE frequency reported higher for meta-isomer
Cellular Uptake
Head-to-head
More efficient uptake for m-L-sarcolysin vs melphalan
Uptake efficiency contributes to differential alkylation profile
PHA-stimulated lymphocytes; qualitatively higher accumulation
Peptide Conjugate Potency
Head-to-head
2–5× higher cell-model activity (MF13 vs sarcolysin); ~27× cell-type differential
Supports sarcolysin as monomer for conjugate synthesis with improved cellular response profile
ID₅₀ 0.5–0.9 μM in tumor lines; FMCA assay across leukemia, lymphoma, solid tumors
Comparator Benchmarking
Head-to-head
Peptichemio > meta-DL-sarcolysin and melphalan
Meta-DL-sarcolysin critical comparator for peptide-conjugate structure–activity studies
Primary Lewis lung carcinoma culture; cytotoxicity not solely from phenylalanine mustard content

Racemic Peptide-Drug Conjugate Synthesis

Because it avoids the chiral resolution steps required for enantiopure mustards, Sarcolysin is the most cost-effective precursor for synthesizing nitrogen mustard oligopeptides and conjugates where stereospecificity is not a functional requirement[1].

Stereoselective Transport Assay Baseline

Sarcolysin serves as an essential 50/50 racemic baseline in LAT1 (SLC7A5) transport studies, allowing researchers to accurately quantify the difference between active L-isomer uptake and passive D-isomer diffusion [2].

Organic Derivatization and Stock Preparation

The free base form of Sarcolysin provides excellent solubility in DMSO and methanol, making it the preferred choice for organic-phase derivatization workflows that are incompatible with the aqueous nature of hydrochloride salts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemistry-dependent alkylation studies
Racemic DL-mixture for enantiomer-specific baseline
Stereochemistry–activity profile verification
Positional isomer DNA damage screening
Meta-substituted scaffold vs para comparison
SCE and DNA repair synthesis endpoint review
Peptide-drug conjugate synthesis
Nitrogen mustard monomer for oligopeptide conjugation
Conjugate cell-model response and cell-type selectivity profiling
In vivo pharmacokinetic tracking
Radiolabeled racemic tracer for dual-enantiomer distribution
Stereoselective tissue uptake and metabolism review

Physical Description

Tiny needles (from methanol). (NTP, 1992)

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

304.0745332 g/mol

Monoisotopic Mass

304.0745332 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A960M0G5TP

Pharmacology

Sarcolysin is the isomeric form of melphalan, with alkylating activity. Sarcolysin crosslinks DNA, thereby causing an inhibition in DNA replication and eventually a reduction in cellular proliferation.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Other CAS

531-76-0
148-82-3
13045-94-8

Wikipedia

Sarcolysin
1: Boldyrev IA, Grechishnikova IV, Pavlova IuB, Molotkovskiĭ IuG. [Synthesis and properties of fluorescently-labelled triglyceride, derivative of the antineoplastic agent sarcolysin]. Bioorg Khim. 2004 Jan-Feb;30(1):80-3. Russian. PubMed PMID: 15040307.
2: Gullbo J, Wallinder C, Tullberg M, Lövborg H, Ehrsson H, Lewensohn R, Nygren P, Luthman K, Larsson R. Antitumor activity of the novel melphalan containing tripeptide J3 (L-prolyl-L-melphalanyl-p-L-fluorophenylalanine ethyl ester): comparison with its m-L-sarcolysin analogue P2. Mol Cancer Ther. 2003 Dec;2(12):1331-9. PubMed PMID: 14707274.
3: Mironiuk TA, Korsakov MV, Reztsova VV, Kon'kov SA, Zhdanova EA, Krasnov VP, Filov VA. [Chemobiokinetics of sarcolysin and its peptides with glutaminic acid]. Vopr Onkol. 2000;46(5):583-7. Russian. PubMed PMID: 11202192.
4: Roboz J, Jiang J, Holland JF, Bekesi JG. Selective tumor apoptosis by MF13, L-prolyl-L-m-[bis(chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester, a new sarcolysin containing tripeptide. Cancer Res. 1997 Nov 1;57(21):4795-802. PubMed PMID: 9354441.
5: Kozlov AM, Korchagina EIu, Vodovozova EL, Bovin NV, Molotkovskiĭ IuL, Syrkin AB. [Enhancement of antineoplastic activity of sarcolysin by the means of transforming it into lipid derivative and incorporating into liposomal membranes containing carbohydrate vector]. Biull Eksp Biol Med. 1997 Apr;123(4):439-41. Russian. PubMed PMID: 9190189.
6: Vodovozova EL, Nikol'skiĭ PIu, Mikhalev II, Molotkovskiĭ IuG. [Lipid derivatives of sarcolysin, methotrexate and rubomycin]. Bioorg Khim. 1996 Jul;22(7):548-56. Russian. PubMed PMID: 8992961.
7: Ehrsson H, Lewensohn R, Wallin I, Hellström M, Merlini G, Johansson B. Pharmacokinetics of peptichemio in myeloma patients: release of m-L-sarcolysin in vivo and in vitro. Cancer Chemother Pharmacol. 1993;31(4):265-8. PubMed PMID: 8422688.
8: Grokhovskiĭ SL, Gottikh BP, Zhuze AL. [Ligands possessing affinity to specific DNA base pair sequences. IX. Synthesis of netropsin and distamycin A analogs having sarcolysin residues or a platinum(II) atom]. Bioorg Khim. 1992 Apr;18(4):570-83. Russian. PubMed PMID: 1323966.
9: Hansson J, Lewensohn R, Ringborg U. Cytotoxicity and DNA cross-linking induced by peptide conjugated m-L-sarcolysin in human melanoma cells. Anticancer Res. 1991 Sep-Oct;11(5):1725-30. PubMed PMID: 1768043.
10: Lewensohn R, Ehrsson H, Hansson J, Ringborg U. Increased toxicity and DNA cross-linking by peptide bound m-L-sarcolysin (Peptichemio) as compared to melphalan and m-L-sarcolysin in human melanoma cell lines. Anticancer Res. 1991 Jan-Feb;11(1):321-4. PubMed PMID: 2018366.
11: Lewensohn R, Fernberg JO, Ehrsson H, Merlini G. Efficacy of peptide bound m-L-sarcolysin (peptichemio) on melphalan resistant human myeloma cells in vitro. Med Oncol Tumor Pharmacother. 1991;8(4):265-9. PubMed PMID: 1820493.
12: Lewensohn R, Hansson J, Ringborg U, Ehrsson H. Differential DNA cross-linking and cytotoxicity in PHA-stimulated human lymphocytes exposed to melphalan, m-L-sarcolysin and peptichemio. Eur J Cancer Clin Oncol. 1987 Jun;23(6):783-8. PubMed PMID: 3653195.
13: Popov DV. Antitumor activity of sarcolysin containing crosslinked copolymers in mice. Neoplasma. 1985;32(3):375-9. PubMed PMID: 4022198.
14: Ringborg U, Lambert B, Lewensohn R, Turesson I. DNA-damage in human cells treated with the closely related alkylating agents peptichemio, m-L-sarcolysin and melphalan. Eur J Cancer Clin Oncol. 1981 Sep;17(9):991-6. PubMed PMID: 7198989.
15: Morasca L, Erba E. In vitro cytotoxicity of peptichemio compared to melphalan and meta-DL-sarcolysin. Eur J Cancer. 1980 Aug;16(8):1105-9. PubMed PMID: 7439225.
16: Strigun LM, Konovalova NP. [The participation of the adrenal catecholamine system of tumor-bearing rats in sarcolysin-mediated effect]. Vopr Onkol. 1980;26(6):54-9. Russian. PubMed PMID: 7385730.
17: Balitsky KP, Veksler IG, Tsapenko VF, Kavetsky RE. The effect of the preparation "Peptichemio" on leukopoiesis and experimental tumours of animals compared with that of sarcolysin and thiophosphamide. G Ital Chemioter. 1980 Jan-Jun;27(1):1-5. PubMed PMID: 6793439.
18: Kostadinov DA, Ancheva MN, Popov DV. Effect of a sarcolysin-containing polymer on the the lymphatic tissues and immune response to sheep red blood cells. Biomedicine. 1979 Jul;31(4):85-6. PubMed PMID: 486690.
19: Presnov MA, Konovalova AL, Romanova LF, Sofina ZP, Stetsenko AI. Chemotherapy of transplantable mouse tumors with cis-dichlorodiammineplatinum(II) alone and in combination with sarcolysin. Cancer Treat Rep. 1978 May;62(5):705-12. PubMed PMID: 657156.
20: Struchkov VA, Bergol'ts VV. [Effect of sarcolysin and asalin on the incorporation of thymidine-H3 in the DNA of sarcoma 45 and tissues of tumor-bearing rats]. Biull Eksp Biol Med. 1976 May;81(5):589-91. Russian. PubMed PMID: 947383.

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